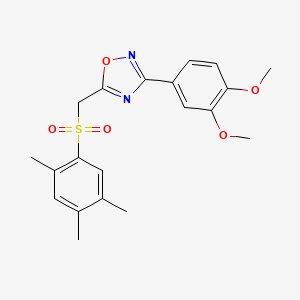

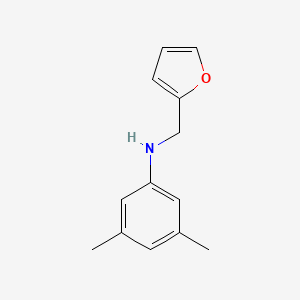

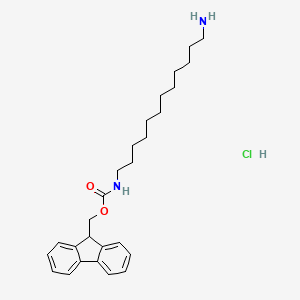

N-(furan-2-ylmethyl)-3,5-dimethylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(furan-2-ylmethyl)-3,5-dimethylaniline” is a chemical compound that contains an aromatic ring and an amide group. It is related to other compounds such as “N-(Furan-2-ylmethyl) 4-bromobenzamide” which has a molecular weight of 280.1 and “N-FURAN-2-YLMETHYL-2-METHYL-BENZAMIDE” with a molecular weight of 215.254 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “N-(Furan-2-ylmethyl)furan-2-carboxamide” and “furan-2-ylmethyl furan-2-carboxylate” were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis

The molecular structure of related compounds such as “N-FURAN-2-YLMETHYL-BENZAMIDE” has been reported. It has a linear formula of C12H11NO2 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, bio-based furanic oxygenates can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as “Furan-2-ylmethyl hexanoate” have been reported. It has a molecular formula of C11H16O3 .Wissenschaftliche Forschungsanwendungen

Photochemical Synthesis

- N-(furan-2-ylmethyl)-3,5-dimethylaniline derivatives are utilized in photochemical reactions. For example, 2-(4-N,N-dimethylaminophenyl) heterocycles are obtained from the photolysis of 4-chloro-N,N-dimethylaniline, demonstrating its potential in synthesizing complex organic structures (Guizzardi et al., 2000).

Reactions with Dienophiles

- Compounds related to N-(furan-2-ylmethyl)-3,5-dimethylaniline are studied for their reactivity with dienophiles. For instance, 3-trimethylsilyloxy-1-(furan-3-yl)butadiene reacts with various dienophiles, highlighting the compound's utility in complex organic reactions (Mironov et al., 2016).

Maillard Reaction Studies

- In food chemistry, derivatives of N-(furan-2-ylmethyl)-3,5-dimethylaniline are used to study the Maillard reaction, a chemical process important for flavor development in cooked foods (Hofmann, 1998).

Antimicrobial and Larvicidal Activities

- Certain imidazole derivatives synthesized from N-(furan-2-ylmethyl)-3,5-dimethylaniline exhibit significant antimicrobial and larvicidal activities, suggesting their potential use in developing new antimicrobial agents (Alaklab et al., 2017).

Enantioselective Catalysis

- N,N-dimethylaniline, a compound structurally related to N-(furan-2-ylmethyl)-3,5-dimethylaniline, is used as an additive in enantioselective Friedel-Crafts alkylation reactions involving furans, indicating its relevance in stereoselective synthesis (Adachi et al., 2009).

Angiogenesis Inhibition

- Analogues of N-(furan-2-ylmethyl)-3,5-dimethylaniline are synthesized and evaluated as potential inhibitors of angiogenesis, a process critical in cancer progression (Braud et al., 2003).

Photophysical Properties

- Furans, including those derived from N-(furan-2-ylmethyl)-3,5-dimethylaniline, exhibit a range of activities and properties, with studies focusing on their potential application in fields such as metal ion sensors (Kumar et al., 2015).

DNA Interaction Studies

- The interaction of 3,5-dimethylaniline derivatives with DNA is studied to understand their potential role in carcinogenesis, providing insights into the molecular mechanisms of chemical carcinogens (Cui et al., 2007).

Synthesis of Tetrazole Derivatives

- Novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine, synthesized from compounds related to N-(furan-2-ylmethyl)-3,5-dimethylaniline, show potential in antibacterial applications, highlighting their role in medicinal chemistry (Szulczyk et al., 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future research direction and development trend of the efficient synthesis for bio-based amines are being prospected . The key factors affecting catalytic performances, such as active metals, supports, promoters, reaction solvents and conditions, as well as the possible reaction routes and catalytic reaction mechanisms are being studied and discussed in depth .

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-3,5-dimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-10-6-11(2)8-12(7-10)14-9-13-4-3-5-15-13/h3-8,14H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKRWOZRBSCAQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NCC2=CC=CO2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-3,5-dimethylaniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2393158.png)

![6-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidine-4-carboxylic acid](/img/structure/B2393159.png)

![Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate](/img/structure/B2393162.png)

![5-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2393165.png)

![N-(5-chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2393166.png)

![2-(1H-benzo[d]imidazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2393167.png)